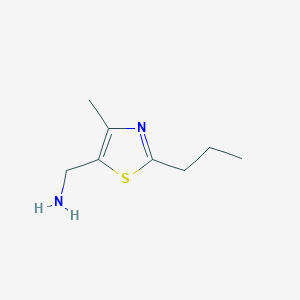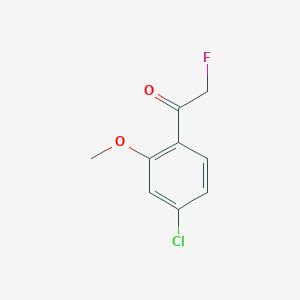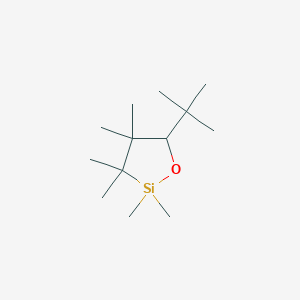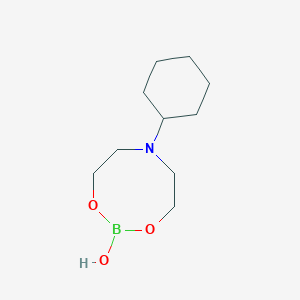![molecular formula C9H9NO3 B14133608 Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate CAS No. 201019-28-5](/img/structure/B14133608.png)
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
Overview
Description
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate . The reaction involves heating the azido compound to induce cyclization and form the desired furo[2,3-b]pyrrole structure. Additionally, derivatives such as 6-methyl and 6-benzyl can be obtained using phase-transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of phase-transfer catalysis and thermolysis techniques. These methods are scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions with electrophilic reagents.
Cyclization: Formation of cyclic derivatives through reactions with hydrazine and other reagents.
Common Reagents and Conditions
Formylation: Typically involves the use of formylating agents such as formic acid or formyl chloride.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under appropriate conditions.
Cyclization: Reactions with hydrazine in refluxing ethanol or other solvents.
Major Products Formed
Formylated Compounds: Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Cyclic Derivatives: Compounds such as methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Scientific Research Applications
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate exerts its effects is primarily through its interactions with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-formylfuro[2,3-b]pyrrole-5-carboxylate .
- Methyl 2-cyanofuro[2,3-b]pyrrole-5-carboxylate .
- Methyl 2-(5’-tetrazolyl)furo[2,3-b]pyrrole-5-carboxylate .
Uniqueness
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate stands out due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo a variety of reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 6-methylfuro[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-7(9(11)12-2)5-6-3-4-13-8(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAFBMYSKBMQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1OC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223251 | |
| Record name | Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201019-28-5 | |
| Record name | Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201019-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
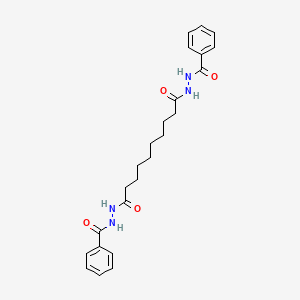
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)
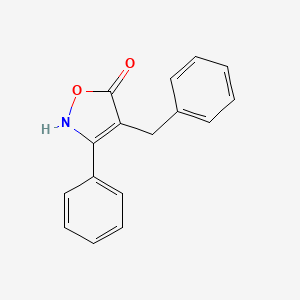
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)

